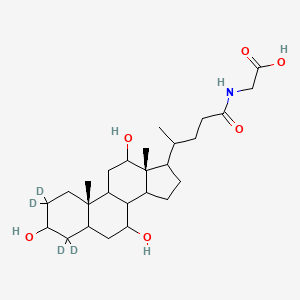

Glycocholic acid (D4)

Vue d'ensemble

Description

L'acide glycocholique-d4 est une forme marquée au deutérium de l'acide glycocholique, un acide biliaire conjugué à la glycine. Les acides biliaires jouent un rôle crucial dans l'émulsification et l'absorption des graisses alimentaires. L'acide glycocholique-d4 est principalement utilisé comme étalon interne en spectrométrie de masse pour la quantification de l'acide glycocholique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide glycocholique-d4 implique l'incorporation de deutérium dans l'acide glycocholique. Ceci est généralement réalisé par le processus d'échange hydrogène-deutérium, où les atomes d'hydrogène de la molécule d'acide glycocholique sont remplacés par des atomes de deutérium dans des conditions spécifiques .

Méthodes de production industrielle : La production industrielle de l'acide glycocholique-d4 suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants deutérés pour assurer l'incorporation d'atomes de deutérium. Le produit final est purifié par des techniques chromatographiques pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : L'acide glycocholique-d4 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogènes en présence d'un catalyseur.

Principaux produits formés :

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés halogénés.

4. Applications de la recherche scientifique

L'acide glycocholique-d4 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification de l'acide glycocholique et d'autres acides biliaires.

Biologie : Étudié pour son rôle dans l'émulsification et l'absorption des graisses alimentaires.

Médecine : Enquête sur ses propriétés anticancéreuses potentielles et sa capacité à inhiber la résistance aux médicaments multiples dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme étalon de référence dans le contrôle de la qualité

5. Mécanisme d'action

L'acide glycocholique-d4 agit comme un détergent pour solubiliser les graisses afin de les absorber. Il cible le récepteur X des farnésols et les récepteurs des acides biliaires TGR5 et S1PR2, influençant l'expression des gènes impliqués dans le métabolisme des acides biliaires. De plus, il augmente l'accumulation intracellulaire et la cytotoxicité de certains médicaments, comme l'épirubicine, en inhibant les protéines de résistance aux médicaments multiples .

Composés similaires :

Acide glycocholique : La forme non deutérée de l'acide glycocholique-d4.

Acide taurocholique : Un autre acide biliaire conjugué à la taurine.

Acide glycoursodeoxycholique : Un acide biliaire conjugué à la glycine et à l'acide ursodeoxycholique

Unicité : L'acide glycocholique-d4 est unique en raison de l'incorporation de deutérium, ce qui en fait un étalon interne idéal pour la spectrométrie de masse. Ce marquage isotopique permet une quantification et une analyse précises dans diverses applications de recherche .

Applications De Recherche Scientifique

Glycocholic Acid-d4 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of glycocholic acid and other bile acids.

Biology: Studied for its role in the emulsification and absorption of dietary fats.

Medicine: Investigated for its potential anticancer properties and its ability to inhibit multidrug resistance in cancer cells.

Industry: Used in the development of pharmaceuticals and as a reference standard in quality control

Mécanisme D'action

Glycocholic Acid-d4 acts as a detergent to solubilize fats for absorption. It targets the farnesoid X receptor and bile acid receptors TGR5 and S1PR2, influencing the expression of genes involved in bile acid metabolism. Additionally, it increases the intracellular accumulation and cytotoxicity of certain drugs, such as epirubicin, by inhibiting multidrug resistance proteins .

Comparaison Avec Des Composés Similaires

Glycocholic Acid: The non-deuterated form of Glycocholic Acid-d4.

Taurocholic Acid: Another bile acid conjugated with taurine.

Glycoursodeoxycholic Acid: A bile acid conjugated with glycine and ursodeoxycholic acid

Uniqueness: Glycocholic Acid-d4 is unique due to the incorporation of deuterium, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and analysis in various research applications .

Activité Biologique

Glycocholic acid (D4), a deuterated form of glycocholic acid, is a bile acid conjugate formed from cholic acid and glycine. Its unique isotopic labeling with deuterium enhances its utility in biological research, particularly in studies involving metabolic pathways and pharmacokinetics. This article explores the biological activity of glycocholic acid (D4), highlighting its role in fat emulsification, gene regulation, cytotoxicity enhancement, and implications in liver function.

- Molecular Formula : C26H39D4NO6

- Molecular Weight : 468.28 g/mol

- CAS Registry Number : 1201918-15-1

Glycocholic acid (D4) functions primarily as a detergent that aids in the solubilization and absorption of fats and fat-soluble vitamins. This activity is critical for proper digestion and nutrient absorption in mammals. The compound is synthesized in the liver from cholesterol through a series of enzymatic reactions, primarily involving the conjugation of cholic acid with glycine.

1. Fat Emulsification and Absorption

Glycocholic acid (D4) plays a crucial role in emulsifying dietary fats, facilitating their absorption in the intestines. As a bile acid, it reduces the surface tension of fat droplets, allowing for more efficient digestion by pancreatic enzymes.

2. Gene Regulation

Research indicates that glycocholic acid (D4) influences gene expression related to bile acid receptors. For instance, it has been shown to decrease the expression of the farnesoid X receptor (FXR) while increasing the expression of TGR5 and S1PR2 genes in SNU-245 cells when administered at concentrations around 1.6 μmol/ml . This modulation can have significant implications for metabolic regulation and liver function.

3. Cytotoxicity Enhancement

Glycocholic acid (D4) has been observed to enhance the cytotoxic effects of certain chemotherapy agents, such as Epirubicin. This property may be beneficial in cancer treatments where enhanced drug efficacy is desired .

4. Impact on Cholesterol Metabolism

Studies have demonstrated that glycocholic acid influences cholesterol metabolism by affecting key enzymes involved in bile acid synthesis. For example, it inhibits HMG-CoA reductase and cholesterol 7 alpha-hydroxylase activities, which are critical for cholesterol homeostasis . This feedback regulation suggests that glycocholic acid may play a role in managing cholesterol levels within the body.

Case Studies

Case Study 1: Bile Acid Infusion Effects

In an experimental model using rabbits with bile fistulas, infusion of glycocholic acid resulted in significant changes in bile acid synthesis dynamics. After depleting endogenous bile acids, the administration of glycocholic acid inhibited biosynthesis by approximately 40%, demonstrating its regulatory effect on hepatic bile acid production .

Case Study 2: Serum Glycocholic Acid Measurement

A study aimed at quantifying serum levels of glycocholic acid highlighted the importance of accurate measurement techniques for assessing liver function in chronic hepatitis patients. The study utilized various protein precipitation methods to isolate glycocholic acid from serum samples effectively . The findings underscore the relevance of glycocholic acid levels as biomarkers for liver health.

Comparative Data Table

| Property | Glycocholic Acid (D4) | Glycodeoxycholic Acid (D4) |

|---|---|---|

| Molecular Formula | C26H39D4NO6 | C26H39D4NO5 |

| Role | Fat emulsification | Cholagogue |

| Gene Regulation | FXR inhibition | CYP7A1 suppression |

| Cytotoxicity Enhancement | Yes | No |

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDAIACWWDREDC-WZQUIQSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001339959 | |

| Record name | Glycocholic-2,2,4,4-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201918-15-1 | |

| Record name | Glycocholic-2,2,4,4-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.